molecular formula C17H26ClNO2 B4290190 decyl (4-chlorophenyl)carbamate

decyl (4-chlorophenyl)carbamate

Cat. No. B4290190
M. Wt: 311.8 g/mol
InChI Key: CLAIQECQUBKOJH-UHFFFAOYSA-N
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Description

Decyl (4-chlorophenyl)carbamate is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula, C13H18ClNO2. This compound is a carbamate derivative that is synthesized through a specific method. Decyl (4-chlorophenyl)carbamate has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

Decyl (4-chlorophenyl)carbamate inhibits acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft. This accumulation of acetylcholine leads to overstimulation of cholinergic receptors, resulting in various physiological and pathological effects.
Biochemical and Physiological Effects:
Decyl (4-chlorophenyl)carbamate has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and inflammation in different cell types. Additionally, decyl (4-chlorophenyl)carbamate has been shown to affect the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and paraoxonase. These effects have been linked to various physiological and pathological conditions, including Alzheimer's disease, Parkinson's disease, and organophosphate poisoning.

Advantages and Limitations for Lab Experiments

Decyl (4-chlorophenyl)carbamate has several advantages and limitations for lab experiments. One advantage is its reversible inhibition of acetylcholinesterase, which allows for the study of the role of this enzyme in different physiological and pathological conditions. Additionally, decyl (4-chlorophenyl)carbamate is a relatively stable compound that can be stored for long periods. However, one limitation of using decyl (4-chlorophenyl)carbamate is its potential toxicity, which can affect the results of experiments if not properly controlled.

Future Directions

There are several future directions for the study of decyl (4-chlorophenyl)carbamate. One direction is the investigation of the role of this compound in different pathological conditions, including neurodegenerative diseases and organophosphate poisoning. Additionally, the development of new carbamate inhibitors based on the structure of decyl (4-chlorophenyl)carbamate may lead to the discovery of new drugs for the treatment of various diseases. Finally, the investigation of the potential toxicity of decyl (4-chlorophenyl)carbamate and the development of new methods to control its toxicity are also important future directions.

Scientific Research Applications

Decyl (4-chlorophenyl)carbamate is commonly used in scientific research as a reversible inhibitor of acetylcholinesterase. It has been used in various studies to investigate the role of acetylcholinesterase in different physiological and pathological conditions. Additionally, decyl (4-chlorophenyl)carbamate has been used as a tool to study the mechanism of action of other carbamate inhibitors.

properties

IUPAC Name

decyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO2/c1-2-3-4-5-6-7-8-9-14-21-17(20)19-16-12-10-15(18)11-13-16/h10-13H,2-9,14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAIQECQUBKOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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